molecular formula C17H16N2O3S B13419972 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione

1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione

Cat. No.: B13419972
M. Wt: 328.4 g/mol
InChI Key: ZXIODKCXCDMGSY-UHFFFAOYSA-N
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Description

1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione is a complex organic compound with the molecular formula C17H16N2O3S. This compound is characterized by the presence of a piperazine ring substituted with a phenethyl group and a thiophene-2-carbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives in quantitative yields . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and basic conditions for the synthesis of piperazine derivatives suggests that these methods could be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenethyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound’s thiophene ring is known to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The piperazine ring may also contribute to its biological activity by interacting with receptors or other proteins .

Comparison with Similar Compounds

1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione can be compared with other piperazine derivatives and thiophene-containing compounds:

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(2-phenylethyl)-4-(thiophene-2-carbonyl)piperazine-2,6-dione

InChI

InChI=1S/C17H16N2O3S/c20-15-11-18(17(22)14-7-4-10-23-14)12-16(21)19(15)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2

InChI Key

ZXIODKCXCDMGSY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1C(=O)C2=CC=CS2)CCC3=CC=CC=C3

Origin of Product

United States

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